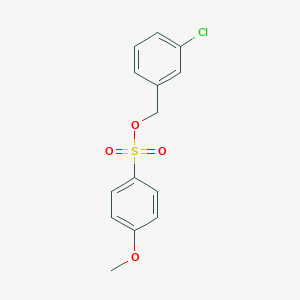
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chlorophenyl group, a methoxy group, and a sulfonate ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate typically involves the reaction of (3-chlorophenyl)methanol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(3−Chlorophenyl)methanol+4−Methoxybenzenesulfonyl chloride→(3−Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonate esters.
Oxidation: Formation of 4-methoxybenzaldehyde derivatives.
Reduction: Formation of (3-phenyl)methyl 4-methoxybenzene-1-sulfonate.
Scientific Research Applications
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate ester group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes and affect cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate: Similar structure but with the chlorine atom in the para position.
(3-Bromophenyl)methyl 4-methoxybenzene-1-sulfonate: Similar structure but with a bromine atom instead of chlorine.
(3-Chlorophenyl)methyl 4-hydroxybenzene-1-sulfonate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, while the sulfonate ester group provides a site for nucleophilic attack, making it a versatile compound for various applications.
Properties
CAS No. |
139218-48-7 |
|---|---|
Molecular Formula |
C14H13ClO4S |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
(3-chlorophenyl)methyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C14H13ClO4S/c1-18-13-5-7-14(8-6-13)20(16,17)19-10-11-3-2-4-12(15)9-11/h2-9H,10H2,1H3 |
InChI Key |
BWTHIUQHTWJLKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















